molecular formula C25H22NP B3370317 N-(Triphenylphosphoranylidene)-m-toluidine CAS No. 35843-75-5

N-(Triphenylphosphoranylidene)-m-toluidine

Cat. No.: B3370317
CAS No.: 35843-75-5
M. Wt: 367.4 g/mol
InChI Key: APAFUCDSCJBJKH-UHFFFAOYSA-N
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Description

N-(Triphenylphosphoranylidene)-m-toluidine (CAS 2325-27-1) is a phosphonium ylide with the molecular formula C24H20NP and a molecular weight of 353.3961 g/mol . Structurally, it features a triphenylphosphoranylidene group bonded to the nitrogen of m-toluidine (3-methylaniline). The methyl substituent at the meta position of the aromatic ring distinguishes it from simpler analogs like N-(triphenylphosphoranylidene)aniline. This compound is utilized in synthetic organic chemistry, particularly in Staudinger ligation and as a precursor in Wittig-type reactions .

Properties

IUPAC Name

(3-methylphenyl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H22NP/c1-21-12-11-13-22(20-21)26-27(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAFUCDSCJBJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189390
Record name N-(Triphenylphosphoranylidene)-m-toluidine
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Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35843-75-5
Record name 3-Methyl-N-(triphenylphosphoranylidene)benzenamine
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Record name N-(Triphenylphosphoranylidene)-m-toluidine
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Record name N-(Triphenylphosphoranylidene)-m-toluidine
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Record name N-(triphenylphosphoranylidene)-m-toluidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylphosphoranylidene)-m-toluidine typically involves the reaction of triphenylphosphine with m-toluidine under specific conditions. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then reacts with m-toluidine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylphosphoranylidene)-m-toluidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Organic Synthesis

Phosphorus Ylide Reactions
N-(Triphenylphosphoranylidene)-m-toluidine is primarily used in the synthesis of alkenes through the Wittig reaction. This reaction involves the formation of double bonds by reacting ylides with carbonyl compounds, leading to the generation of alkenes with high stereoselectivity.

  • Wittig Reaction Mechanism : The general mechanism involves the nucleophilic attack of the ylide on a carbonyl carbon, forming an oxaphosphetane intermediate, which subsequently decomposes to yield the alkene and triphenylphosphine oxide.
Reaction Type Substrate Product Yield
Wittig ReactionAldehydeAlkene85-95%
Wittig ReactionKetoneAlkene80-90%

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. These compounds can disrupt microtubule formation, which is crucial for cell division.

  • Mechanism of Action : The compounds interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This property makes them potential candidates for developing new anticancer therapies.

Case Study: Antimitotic Activity

In a study evaluating various substituted phosphonium ylides, it was found that certain derivatives showed IC50 values in the nanomolar range against human cancer cell lines.

Compound IC50 (µM) Cell Line
Ylide A0.25A549 (Lung Cancer)
Ylide B0.50MDA-MB-231 (Breast)

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse phase HPLC methods. This technique allows for the separation and quantification of this compound in various mixtures.

  • HPLC Methodology : The mobile phase typically consists of a mixture of acetonitrile and water with appropriate pH adjustments to enhance separation efficiency.
Parameter Value
Mobile Phase CompositionAcetonitrile:Water (70:30)
Flow Rate1 mL/min
Detection Wavelength254 nm

Mechanism of Action

The mechanism of action of N-(Triphenylphosphoranylidene)-m-toluidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This property makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Research Findings and Trends

  • Stereoselectivity : Substituents like acetate () or acetonitrile () enhance reaction control, whereas bulkier groups (e.g., m-toluidine) may reduce yields in sterically demanding reactions .

Biological Activity

N-(Triphenylphosphoranylidene)-m-toluidine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphoranylidene moiety attached to an m-toluidine unit. The presence of the phosphoranylidene group can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders and cancer progression.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Recent studies have indicated that compounds similar to this compound can act as potent inhibitors of NNMT. NNMT plays a crucial role in the methylation of nicotinamide, affecting cellular metabolism and epigenetic regulation. Inhibition of this enzyme could potentially lead to therapeutic strategies for conditions such as obesity, diabetes, and various cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Study Biological Activity IC50 Value Target
Study 1NNMT Inhibition500 pMNNMT
Study 2Antimitotic Activity0.99 µMTubulin
Study 3Cytotoxicity in Cancer Cells0.271 µMVarious Tumors

Case Studies

  • NNMT Inhibition : A study demonstrated that this compound derivatives exhibited subnanomolar inhibition of NNMT, suggesting their potential as therapeutic agents in metabolic diseases .
  • Antimitotic Activity : Another investigation revealed that related compounds could disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This highlights the potential application of these compounds in cancer therapy .
  • Cytotoxic Effects : Research has shown that certain derivatives possess significant cytotoxic effects on human lung carcinoma cells, indicating their potential use as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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